2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide
Overview
Description
“2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide” is a chemical compound with the molecular formula C9H10N4OS . It has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 . It has also been associated with hypoglycemic activity .
Synthesis Analysis
The synthesis of this compound involves the reaction of glyoxal and formaldehyde in ammonia . Other synthesis methods involve the use of substituted cyclic guanidine incorporated benzothiazole-6-sulphonamides .Molecular Structure Analysis
The molecular structure of “2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide” includes a benzimidazole moiety linked to a thioacetohydrazide group . The compound has a molecular weight of 222.27 g/mol .Chemical Reactions Analysis
The compound has been found to inhibit the PqsR-controlled P pqsA - lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations .Physical And Chemical Properties Analysis
The compound has a molecular weight of 222.27 g/mol, a XLogP3 value of 0.7, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Antimicrobial Activity
A series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides, which include the compound , were synthesized and evaluated for their in vitro antimicrobial activity. They showed significant antimicrobial activity against Staphylococcus aureus , Bacillus subtilis , Escherichia coli , Candida albicans , and Aspergillus niger .
Anticancer Activity
The same series of compounds were also evaluated for their in vitro cytotoxicity against the human colorectal (HCT116) cell line. Almost all the derivatives were potent in inhibiting the growth of the HCT116 cell line, with compounds 5l and 5k showing high cytotoxicity .
Molecular Docking Studies
Molecular docking studies of the most promising anticancer derivatives showed their putative binding mode and significant interactions with cyclin-dependent kinase-8, suggesting their potential as prospective agents for treating colon cancer .
Synthesis of Other Compounds
The compound can be used in the synthesis of other compounds, such as (1H-benzo[d]imidazol-2-yl) (phenyl)methanone and quinoxaline .
Development of Newer Antimicrobial Agents
Given its antimicrobial activity, the compound could be used in the development of newer antimicrobial agents with novel mechanisms of action and enhanced activity profiles .
Combatting Multi-Drug Resistant Infections
The compound’s antimicrobial activity could also be useful in combatting multi-drug resistant infections, which have become a serious challenge to the medical community .
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to interact with a broad range of biological targets . These include enzymes, receptors, and proteins involved in various biochemical processes .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as blocking or activating specific receptors or enzymes .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and infections .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Future Directions
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c10-13-8(14)5-15-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5,10H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHKXOZJFOTOCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350326 | |
Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30065-27-1 | |
Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 30065-27-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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